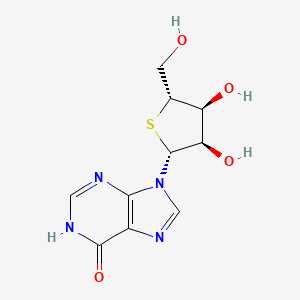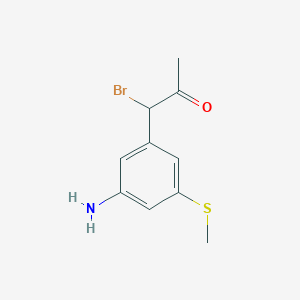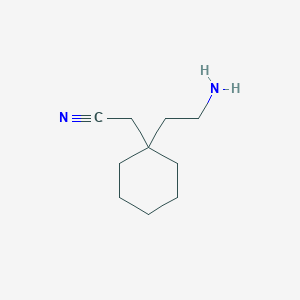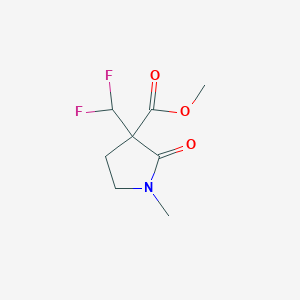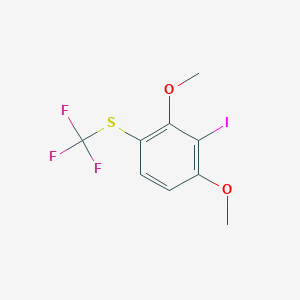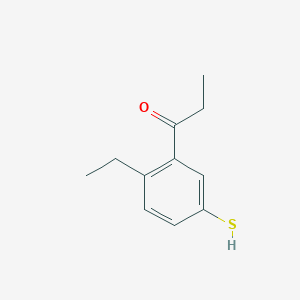
1-(2-Ethyl-5-mercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-5-mercaptophenyl)propan-1-one typically involves the reaction of 2-ethyl-5-mercaptophenyl with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethyl-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
1-(2-Ethyl-5-mercaptophenyl)propan-1-one is utilized in several scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Ethyl-2-mercaptophenyl)propan-1-one: Similar structure but with different positional isomers.
1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one: Contains a chloro group instead of a propanone moiety.
Uniqueness
1-(2-Ethyl-5-mercaptophenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1-(2-ethyl-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-8-5-6-9(13)7-10(8)11(12)4-2/h5-7,13H,3-4H2,1-2H3 |
Clé InChI |
VYAAVYYPNJHKLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)S)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



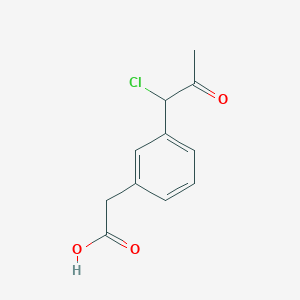
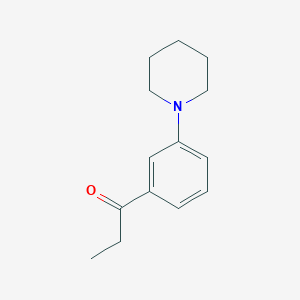
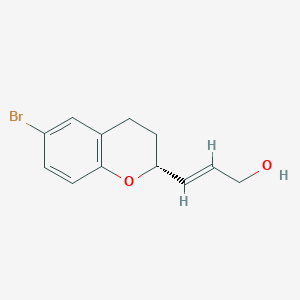
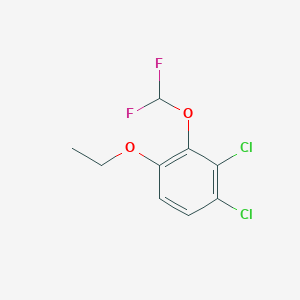
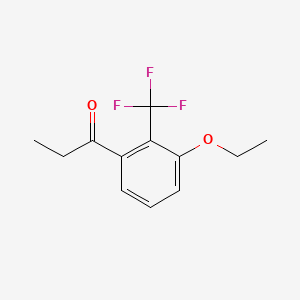
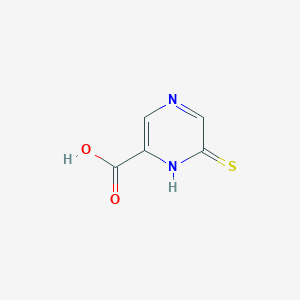
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
